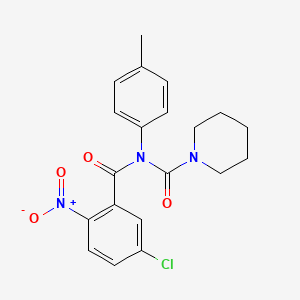![molecular formula C11H11Br B2389203 1-(3-Bromophenyl)bicyclo[1.1.1]pentan CAS No. 1823962-27-1](/img/structure/B2389203.png)
1-(3-Bromophenyl)bicyclo[1.1.1]pentan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core with a bromophenyl group attached . BCP is a hydrocarbon with a highly strained molecular structure consisting of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of 1,3-disubstituted BCPs, such as “1-(3-Bromophenyl)bicyclo[1.1.1]pentane”, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals has also been reported .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The structure is highly strained, which can influence its reactivity and properties .Chemical Reactions Analysis
BCPs can undergo various chemical reactions. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters can perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .Wirkmechanismus
Target of Action
It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .
Mode of Action
It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .
Biochemical Pathways
Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .
Pharmacokinetics
It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may enhance the bioavailability of the drug molecules it is part of .
Result of Action
As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromophenyl)bicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has a unique structure that makes it an attractive molecule for scientific research. However, there are also limitations to the use of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Bromophenyl)bicyclo[1.1.1]pentane. One area of research is the development of new synthetic methods for the production of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane and related compounds. Another area of research is the investigation of the mechanism of action of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, which could lead to the development of new drugs for the treatment of various diseases. Additionally, there is a need for further studies on the biochemical and physiological effects of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, which could provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane involves the reaction of 1,3-cyclohexadiene with bromine in the presence of a catalyst to form 1-bromo-3-cyclohexene. The reaction of 1-bromo-3-cyclohexene with cyclopentadiene in the presence of a catalyst leads to the formation of 1-(3-bromophenyl)bicyclo[1.1.1]pentane. The synthesis of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane is a multistep process that requires careful handling of the reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
Molekularstäbe
Bicyclo[1.1.1]pentan (BCP)-Derivate wurden in der Materialwissenschaft als molekulare Stäbe eingesetzt . Diese Anwendung beinhaltet die Verwendung der starren, stabförmigen Struktur von BCP-Derivaten zur Herstellung von Materialien mit spezifischen Eigenschaften.
Molekulare Rotoren
BCP-Derivate wurden auch als molekulare Rotoren eingesetzt . Dies sind Moleküle, die sich um eine Achse drehen oder rotieren und bei der Entwicklung von Nanogeräten und -systemen eingesetzt werden können.
Supramolekulare Verknüpfungseinheiten
BCP-Derivate wurden als supramolekulare Verknüpfungseinheiten verwendet . Diese werden verwendet, um zwei oder mehr Moleküle in einer größeren supramolekularen Struktur miteinander zu verbinden, was bei der Herstellung komplexer chemischer Systeme nützlich sein kann.
Flüssigkristalle
Im Bereich der Materialwissenschaften wurden BCP-Derivate bei der Entwicklung von Flüssigkristallen eingesetzt . Dies sind Stoffe, die Eigenschaften zwischen denen herkömmlicher Flüssigkeiten und denen fester Kristalle aufweisen.
FRET-Sensoren
BCP-Derivate wurden bei der Entwicklung von Förster-Resonanzenergietransfer (FRET)-Sensoren eingesetzt . Dies sind Geräte, die den Energietransfer zwischen zwei lichtempfindlichen Molekülen nutzen, um physikalische oder biochemische Bedingungen zu messen.
Metall-organische Gerüste
BCP-Derivate wurden bei der Entwicklung von metall-organischen Gerüsten eingesetzt . Dies sind Verbindungen, die aus Metallionen oder -clustern bestehen, die an organische Liganden koordiniert sind, und die für eine Vielzahl von Anwendungen eingesetzt werden können, darunter Gasspeicherung und -trennung.
Bioisoster in der Wirkstoffentwicklung
BCP hat als Bioisoster von Benzol, t-Butyl- und Alkin-Einheiten in letzter Zeit große Aufmerksamkeit von Pharmazeuten und organischen Chemikern erhalten . Es kann physikalisch-chemische Vorteile für Wirkstoffkandidaten vermitteln .
Synthese von hochfunktionalisierten Derivaten
Die Synthese von BCPs mit Kohlenstoff- und Halogensubstituenten unter außergewöhnlich milden Reaktionsbedingungen wurde beschrieben . Diese Chemie zeigt einen breiten Substratumfang und eine gute Toleranz gegenüber funktionellen Gruppen, wodurch sie auf BCP-Analoga von biologisch relevanten Zielmolekülen wie Peptiden, Nukleosiden und Pharmazeutika angewendet werden kann .
Biochemische Analyse
Biochemical Properties
They can participate in cooperative photoredox and N-heterocyclic carbene catalysis
Cellular Effects
Bcps are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Bcps are known to exert their effects at the molecular level . They can participate in reactions involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBPBNBUHXZZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


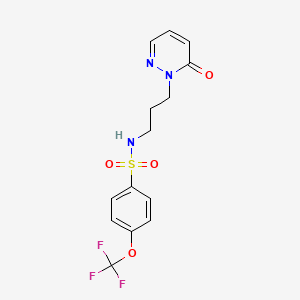
![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)
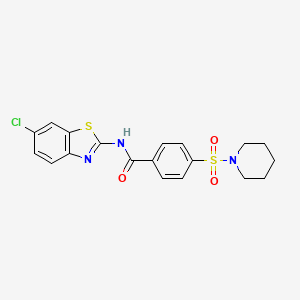
![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

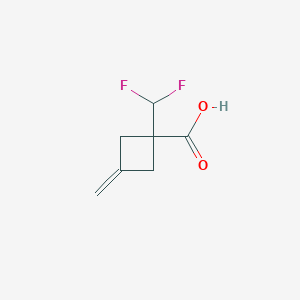
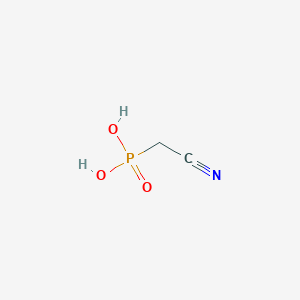
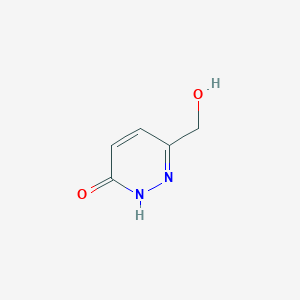
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)
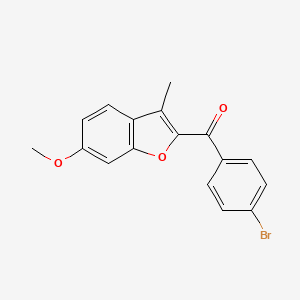

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)
